Oxo(oxogadoliniooxy)gadolinium

Catalog No.
S1509150
CAS No.
12064-62-9
M.F
Gd2O3
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxo(oxogadoliniooxy)gadolinium

CAS Number

12064-62-9

Product Name

Oxo(oxogadoliniooxy)gadolinium

IUPAC Name

oxo(oxogadoliniooxy)gadolinium

Molecular Formula

Gd2O3

Molecular Weight

362.5 g/mol

InChI

InChI=1S/2Gd.3O

InChI Key

CMIHHWBVHJVIGI-UHFFFAOYSA-N

SMILES

O=[Gd]O[Gd]=O

Synonyms

digadolinium trioxide, gadolinia, gadolinium oxide, gadolinium oxide (Gd2O3)

Canonical SMILES

[O-2].[O-2].[O-2].[Gd+3].[Gd+3]

Potential Applications in Magnetic Resonance Imaging (MRI) Contrast Agents:

Oxo(oxogadoliniooxy)gadolinium (also known as Gd-EO-Gd), a gadolinium-based complex, has been explored as a potential contrast agent for magnetic resonance imaging (MRI) []. MRI is a medical imaging technique that utilizes the magnetic properties of atoms to generate detailed images of organs, tissues, and bones. Contrast agents are administered to patients undergoing MRI scans to enhance the contrast between different tissues, allowing for better visualization of specific areas of interest.

Studies have shown that Gd-EO-Gd possesses several characteristics that make it a promising candidate for MRI contrast agents:

  • High relaxivity: Relaxivity refers to the ability of a contrast agent to shorten the relaxation time of water protons, which ultimately affects the signal intensity in MRI images. Gd-EO-Gd exhibits high relaxivity, potentially leading to brighter contrast enhancement in MRI scans [, ].
  • Targeted delivery: Researchers are exploring strategies to functionalize Gd-EO-Gd with targeting moieties that can specifically bind to certain tissues or biomarkers. This targeted approach could potentially improve the specificity and sensitivity of MRI for disease diagnosis and monitoring [].

Research on Biocompatibility and Potential Risks:

Despite the potential benefits of Gd-EO-Gd as an MRI contrast agent, there are ongoing concerns regarding its biocompatibility and potential risks. Gadolinium-based contrast agents have been linked to the development of nephrogenic systemic fibrosis (NSF), a rare but serious condition that can affect the skin, muscles, and bones, particularly in patients with impaired kidney function [].

  • Developing safer alternatives: Scientists are actively investigating alternative MRI contrast agents with improved biocompatibility profiles and reduced risk of NSF [].
  • Understanding the mechanisms of NSF: Ongoing research aims to elucidate the mechanisms by which gadolinium-based contrast agents can cause NSF, which could inform the development of safer alternatives and improve patient care.

Gadolinium gallate (GdGaO4) is a ceramic material belonging to the class of rare-earth metal gallates. It is typically synthesized in laboratory settings for research purposes [].

Gadolinium gallate is significant in scientific research due to its interesting properties. Some potential applications include:

  • Solid electrolytes: Gadolinium gallate exhibits good ionic conductivity, making it a potential candidate for solid electrolytes in fuel cells [].
  • Optical materials: The material's ability to transmit light in certain wavelengths makes it potentially useful for optical devices [].
  • Magnetic materials: Certain dopants can modify the magnetic properties of gadolinium gallate, making it interesting for magneto-optic applications [].

Molecular Structure Analysis

Gadolinium gallate crystallizes in the cubic (space group Ia3d) crystal structure []. This structure consists of a three-dimensional network of alternating Gd³⁺ and Ga³⁺ cations surrounded by O²⁻ anions. Each cation is coordinated with eight oxygen atoms in a distorted cube-like arrangement [].

Physical Description

DryPowde

UNII

5480D0NHLJ

GHS Hazard Statements

Aggregated GHS information provided by 259 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 117 of 259 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 142 of 259 companies with hazard statement code(s):;
H319 (41.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (58.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (58.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

12064-62-9

Dates

Modify: 2024-04-14

Explore Compound Types